molecular formula C13H14N2O3 B1394388 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester CAS No. 1229627-39-7

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester

Cat. No. B1394388
M. Wt: 246.26 g/mol
InChI Key: HZEBLBZWKBJFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester, also known as MB-3OMe, is a synthetic derivative of the naturally occurring compound benzoic acid. It is a white crystalline solid with a melting point of 117-118 °C and a molecular weight of 250.33 g/mol. MB-3OMe has been studied for its potential applications in biochemistry and pharmacology, as well as its potential use as a laboratory reagent.

Scientific Research Applications

1. Development of Fluorescence Applications

The synthesis of tridentate ligands derived from benzimidazole and their reactions for developing fluorescence applications in inorganic chemistry have been explored. These ligands include derivatives such as bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amine, showcasing the potential application of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester in creating complexes with unique properties (Wei, Babich, Ouellette, & Zubieta, 2006).

2. Synthesis of Photoactivatable Prodrugs

The compound has been investigated as a part of new coumarin fused oxazoles acting as photosensitive units for carboxylic acid groups. This indicates its potential use in creating photoactivatable prodrugs, particularly for butyric acid (Soares, Hungerford, Costa, & Gonçalves, 2017).

3. Enantioselective α-Alkylation

This compound is part of studies focused on enantioselective α-alkylation of amino acids like Aspartic and Glutamic Acid. Its derivatives have been used to study the stereochemical course of alkylations, indicating its importance in stereoselective synthesis (Aebi & Seebach, 1985).

4. Antimicrobial Activities

Derivatives of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester have been synthesized and tested for their antimicrobial activities. This suggests its use in developing new antimicrobial agents (El-Meguid, 2014).

5. Antitumor Properties

Compounds from the class of 4-oxo-butenoic acid derivatives, to which 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester belongs, have shown promising anti-tumor properties, particularly against breast carcinoma (Miles, Yurjevich, Krasnykh, Pimenova, & Goun, 1958).

6. Polymerization Applications

The compound has been used in research related to γ-Ray initiated reversible addition–fragmentation chain transfer polymerizations, indicating its potential application in polymer science (Zhou, Zhu, Cheng, & Zhu, 2007).

properties

IUPAC Name

methyl 4-(2-methylbenzimidazol-1-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-14-11-5-3-4-6-12(11)15(9)8-10(16)7-13(17)18-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEBLBZWKBJFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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